molecular formula C11H7BrO2 B8425387 p-Bromophenylfurfural

p-Bromophenylfurfural

Cat. No. B8425387
M. Wt: 251.08 g/mol
InChI Key: HAFKHPCDWLWIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046229

Procedure details

In a 2-neck flask was placed 1,4-dibromobenzene (13.5 g, 57 mmol) with catalyst Pd(PPh3)4 and added 30 mL of benzene and 6 mL of 2 M Na2CO3 aqueous solution. The mixture was then added a methanol solution of dihydroxy-(2-(5-formyl-furyl))borane (2 g, 14 mmol) and heated at reflux for 12 hrs. TLC showed 2 fluorescent spots. The less polar spot was identified as desired dimer product. The mixture was extracted with ether. The combined ether extracts were dried with anhydrous MGSO4 and concentrated. Chromatograph yielded 30% of 1-bromo-4-(2-formylfuryl)benzene. 1H NMR (CDCl3, 200 MHz): δ6.82 (d, J=3.8 Hz, 1H), 7.29 (d, J=3.8 Hz, 1H), 7.45~7.72 (AA'BB', 4H), 9.64 (s, 1H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
dihydroxy-(2-(5-formyl-furyl))borane
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[CH:9]1C=C[CH:12]=[CH:11][CH:10]=1.[C:15]([O-:18])([O-])=O.[Na+].[Na+].C[OH:22]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]2[CH:11]=[CH:12][O:22][C:9]=2[CH:15]=[O:18])=[CH:3][CH:4]=1 |f:2.3.4,^1:26,28,47,66|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
dihydroxy-(2-(5-formyl-furyl))borane
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-neck flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hrs
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried with anhydrous MGSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(OC=C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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